Tert-butyl 3-bromo-5-methylbenzylcarbamate
Overview
Description
Tert-butyl 3-bromo-5-methylbenzylcarbamate is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
Tert-butyl 3-bromo-5-methylbenzylcarbamate is used in various organic synthesis processes. For example, it plays a role in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, as studied by Padwa, Brodney, and Lynch (2003). This process involves tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).
2. Polymer Stabilization
The compound is also significant in the field of polymer science. Yachigo et al. (1988) demonstrated its use in stabilizing butadiene type polymers against thermal degradation, especially under an oxygen-free atmosphere. This indicates its potential as a bifunctional stabilizer in various polymer applications (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).
3. Medicinal Chemistry and Biological Activity
In medicinal chemistry, this compound has been explored for its potential biological activities. Sirajuddin, Uddin, Ali, and Tahir (2013) studied Schiff base compounds, including tert-butyl derivatives, for their antibacterial, antifungal, and antioxidant properties. Their research highlights the compound's potential in developing new therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
4. Photochemical Applications
The compound has applications in photochemical studies as well. Lattes, Oliveros, Rivière, Belzecki, Mostowicz, Abramskj, Piccinnileopardi, Germain, and Vanmeerssche (1982) investigated its role in the photodissociation dynamics of oxaziridines. This research is significant for understanding the behavior of tert-butyl derivatives under light-induced conditions (Lattes et al., 1982).
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-5-methylphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-5-10(7-11(14)6-9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAXPJVDUPDTGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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